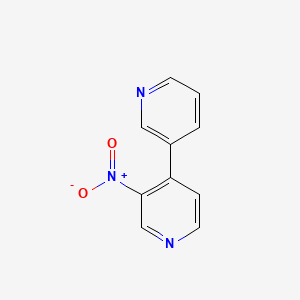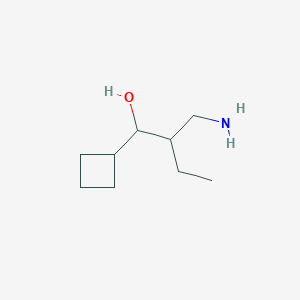
3'-Nitro-3,4'-bipyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-Nitro-3,4’-bipyridine is a derivative of bipyridine, a class of compounds characterized by two pyridine rings connected by a single bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Nitro-3,4’-bipyridine typically involves the nitration of 3,4’-bipyridine. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled conditions. The reaction is exothermic and requires careful temperature control to prevent decomposition of the product.
Industrial Production Methods
Industrial production of 3’-Nitro-3,4’-bipyridine may involve similar nitration processes but on a larger scale. The use of continuous flow reactors can help manage the exothermic nature of the reaction and improve yield and safety.
Analyse Des Réactions Chimiques
Types of Reactions
3’-Nitro-3,4’-bipyridine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Reduction: 3’-Amino-3,4’-bipyridine.
Substitution: Various substituted bipyridines depending on the nucleophile used.
Applications De Recherche Scientifique
3’-Nitro-3,4’-bipyridine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Medicine: Research into its potential as a pharmacological agent.
Industry: Used in the synthesis of materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 3’-Nitro-3,4’-bipyridine in its various applications depends on its ability to interact with other molecules. As a ligand, it can coordinate with metal ions, affecting their electronic properties and reactivity. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Bipyridine: Another bipyridine derivative known for its use in coordination chemistry.
2,2’-Bipyridine: Widely used as a ligand in metal complexes.
3,3’-Bipyridine: Less common but still of interest in certain chemical applications.
Uniqueness
3’-Nitro-3,4’-bipyridine is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity compared to other bipyridine derivatives. This makes it particularly useful in specific chemical and biological applications.
Propriétés
Formule moléculaire |
C10H7N3O2 |
|---|---|
Poids moléculaire |
201.18 g/mol |
Nom IUPAC |
3-nitro-4-pyridin-3-ylpyridine |
InChI |
InChI=1S/C10H7N3O2/c14-13(15)10-7-12-5-3-9(10)8-2-1-4-11-6-8/h1-7H |
Clé InChI |
YUNRPKZAXYPETI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C2=C(C=NC=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13188302.png)
![5-[(Ethylamino)methyl]-1-methyl-1H-imidazole-2-carbonitrile](/img/structure/B13188303.png)
![N-[(E)-3-hydrazinyl-3-oxo-1-phenylprop-1-en-2-yl]acetamide](/img/structure/B13188305.png)
![2-[(2-Chlorobenzyl)amino]-3-methylbutanoic acid](/img/structure/B13188306.png)



![3-[5-(Propan-2-yl)furan-2-yl]morpholine](/img/structure/B13188342.png)




![1-[3-Amino-4-(2-methylpropyl)piperidin-1-yl]ethan-1-one](/img/structure/B13188366.png)

